Gadusol

Photobiology Sunscreen UV Spectroscopy

Gadusol (CAS 76663-30-4) is the only commercially available maternally-provided UV-B sunscreen compound endogenously synthesized via a dedicated two-enzyme pathway in vertebrates. Unlike MAAs (porphyra-334, shinorine) tuned for UV-A, gadusol’s λmax of 290–298 nm specifically targets the DNA-damaging UV-B region (280–320 nm). Its unique dual functionality—potent UV-B screening plus direct singlet oxygen quenching (k_T ≈ 1.3 × 10⁸ M⁻¹s⁻¹)—cannot be replicated by ascorbic acid or nitrogen-substituted MAAs. Ideal for next-gen sunscreen formulation, zebrafish embryo photoprotection research, and yeast-based biomanufacturing scale-up. Request a quote for research-grade purity.

Molecular Formula C8H12O6
Molecular Weight 204.18 g/mol
CAS No. 76663-30-4
Cat. No. B1210850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGadusol
CAS76663-30-4
Synonyms1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one
gadusol
Molecular FormulaC8H12O6
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(C(CC1=O)(CO)O)O)O
InChIInChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3
InChIKeyKENOUOLPKKQXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gadusol (CAS 76663-30-4): Scientific Procurement Guide for a Natural, Water-Soluble UV-Absorbing Metabolite


Gadusol (CAS 76663-30-4) is a water-soluble cyclohexenone metabolite structurally related to mycosporine-like amino acids (MAAs), naturally occurring in fish roes, aquatic organisms, and vertebrate embryos [1]. It exhibits intense ultraviolet (UV) absorption with a maximum wavelength (λmax) of 290–298 nm at physiological pH and a molar extinction coefficient (ε) of 21,800 M⁻¹ cm⁻¹, which is comparable to or higher than many MAAs [2]. Unlike MAAs, which rely on nitrogen substituents and are primarily acquired through diet or symbionts in many species, gadusol is endogenously synthesized de novo in vertebrates like zebrafish (Danio rerio) via a dedicated two-enzyme pathway, demonstrating a unique evolutionary and functional role as a primary and maternally provided sunscreen [3].

Why Mycosporine-like Amino Acids (MAAs) or Ascorbic Acid Cannot Substitute for Gadusol in Targeted Research and Industrial Applications


Generic substitution with common antioxidants like ascorbic acid or structurally similar mycosporine-like amino acids (MAAs) such as shinorine or porphyra-334 is not scientifically valid for applications requiring the specific photochemical profile of gadusol. While MAAs (e.g., porphyra-334, λmax ≈ 334 nm) provide UV-A protection, gadusol’s λmax of 290–298 nm is specifically tuned for the more energetic UV-B region (280–320 nm), the primary driver of direct DNA damage [1][2]. Ascorbic acid, a pure antioxidant, lacks any significant UV absorption capacity. Furthermore, gadusol's unique dual function as both a potent UV-B screen and a sacrificial antioxidant capable of directly quenching singlet oxygen (¹O₂) with a high bimolecular rate constant (k_T ≈ 1.3 × 10⁸ M⁻¹s⁻¹) is not a shared attribute across MAAs or common antioxidants [3]. The following quantitative evidence details these critical differentiations.

Quantitative Differentiation Evidence for Gadusol (CAS 76663-30-4) vs. MAAs and Ascorbic Acid


Gadusol Exhibits Superior UV-B Tuning and Higher Molar Absorptivity Compared to Common MAAs

Gadusol's UV absorption maximum (λmax) is specifically tuned for the UV-B region (290-298 nm), where DNA damage is most significant, unlike many common mycosporine-like amino acids (MAAs) that absorb maximally in the UV-A region. For example, the MAA porphyra-334 has a λmax of 334 nm (UV-A), while shinorine also has a λmax of 334 nm [1]. This difference is critical for applications targeting UV-B-induced damage. Furthermore, gadusol's molar extinction coefficient (ε = 21,800 M⁻¹ cm⁻¹ at pH 7) is at the high end of the range reported for natural UV-absorbing compounds, ensuring efficient photon capture [2].

Photobiology Sunscreen UV Spectroscopy Natural Product Chemistry

In Vivo Embryonic Photoprotection: Gadusol is a Genetically Validated Primary UV-B Sunscreen in Vertebrates

Direct in vivo evidence from a gadusol-deficient zebrafish mutant (eevs⁻/⁻) demonstrates that maternally provided gadusol is the primary mechanism for protecting embryos from UV-B-induced DNA damage. Mutant embryos, lacking endogenous gadusol, showed significantly elevated levels of cyclobutane pyrimidine dimers (CPDs), a hallmark of UV-B DNA damage, upon UV exposure. This phenotype confirmed gadusol's essential, non-redundant role, which is not compensated by melanin in early development [1].

Developmental Biology Photoprotection Genetics Toxicology Danio rerio

Gadusol Matches Ascorbic Acid in Radical Scavenging but Adds Singlet Oxygen Quenching and UV Screening

Gadusol's antioxidant capacity is comparable to the benchmark antioxidant ascorbic acid in standard radical scavenging assays. However, gadusol provides additional functional benefits, including direct UV absorption and efficient singlet oxygen quenching. Its ability to reduce radicals is comparable to ascorbic acid in ABTS and ORAC assays [1]. Furthermore, gadusol is an efficient quencher of singlet oxygen (¹O₂), a reactive oxygen species generated during UV exposure, with a bimolecular rate constant (k_T) of ca. 1.3 × 10⁸ L mol⁻¹ s⁻¹ [2]. This multi-pronged mechanism (UV filter + radical scavenger + ¹O₂ quencher) is not offered by ascorbic acid.

Antioxidant Radical Scavenging Singlet Oxygen Quenching Food Chemistry Cosmeceutical

Gadusol Enables Scalable, Eco-Friendly Biosynthesis: Engineered Yeast Yields 141.8 mg/L

The endogenous de novo biosynthetic pathway for gadusol in vertebrates allows for its scalable production in heterologous hosts, overcoming the unsustainable and low-yield extraction from fish roes. Engineering of Komagataella phaffii (Pichia pastoris) with zebrafish genes (EEVS and MT-Ox) has achieved a gadusol yield of 141.8 mg/L (32.3 mg/g dry cell weight) in xylose-based media, which is a 46-fold increase over production in glucose media [1]. This demonstrates a feasible, sustainable, and high-yield biotechnological route for industrial production, a clear advantage over compounds like MAAs, which often require complex, low-yield extractions from algal or cyanobacterial biomass.

Synthetic Biology Bioproduction Metabolic Engineering Industrial Biotechnology Sustainable Chemistry

Primary Research and Industrial Application Scenarios for Gadusol (CAS 76663-30-4)


Investigating Vertebrate Photoprotection and DNA Damage Response in a Genetically Tractable Model

Researchers can utilize gadusol and the validated eevs⁻/⁻ zebrafish mutant line to dissect the genetic and biochemical mechanisms of UV-B protection in vertebrates. This model is uniquely suited for studying the maternal contribution to offspring fitness, the interplay between chemical sunscreens and melanin, and the evolutionary pressures shaping sunscreen biosynthesis, as gadusol's role is genetically defined and non-redundant during early development [1]. The compound itself can be used as a standard in analytical chemistry to quantify endogenous gadusol levels in various fish species, aiding comparative biology studies.

Formulating Eco-Friendly, Reef-Safe UV-B Sunscreen with Intrinsic Antioxidant Activity

Cosmetic formulators can leverage gadusol's specific UV-B absorption (λmax ~290-298 nm), high molar extinction coefficient, and proven antioxidant/¹O₂ quenching capacity to develop next-generation sunscreens. Unlike common organic UV filters (e.g., oxybenzone, octinoxate) linked to coral bleaching, gadusol is a naturally occurring compound in marine ecosystems [2]. Its water solubility and dual functionality allow for the creation of clear, lightweight formulations that provide broad-spectrum protection when combined with UV-A filters, while mitigating ROS-induced photoaging, thereby directly addressing consumer demand for safer and more effective sun care.

Metabolic Engineering for the Sustainable Bioproduction of a High-Value Natural Product

Biotechnology and industrial bioprocessing groups can build upon the established platform for producing gadusol in yeast (e.g., K. phaffii or S. cerevisiae). The 46-fold yield improvement achieved through xylose feeding demonstrates the feasibility of further optimization via metabolic and bioprocess engineering [3]. This provides a clear pathway for sustainable, large-scale manufacturing of a natural UV-absorber and antioxidant, bypassing the ethical and supply-chain issues associated with extraction from fish roes. The product can serve as a bioactive ingredient for the cosmetics, food, and potentially pharmaceutical industries.

Technical Documentation Hub

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